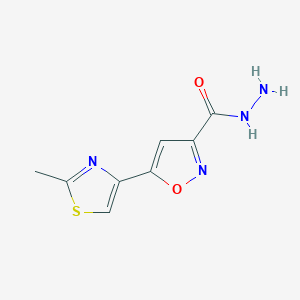![molecular formula C30H27ClN2O6 B3150073 (6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester CAS No. 68314-38-5](/img/structure/B3150073.png)
(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
Vue d'ensemble
Description
“(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” is a chemical compound with the molecular formula C28H23ClN2O3S and a molecular weight of 503.01 . It is an intermediate used in the synthesis of 1-[[ (6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride (A603160), which is an impurity in the synthesis of Cefepime (C242750), a semisynthetic, fourth-generation cephalosporin antibiotic .
Synthesis Analysis
The compound is synthesized as an intermediate in the production of Cefepime, a fourth-generation cephalosporin antibiotic . It is also used to prepare cephalosporin-derived inhibitors .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The molecular formula is C28H23ClN2O3S . The structure includes a bicyclic system, a chloromethyl group, a methoxy group, a p-toluoylamino group, and a carboxylic acid diphenylmethyl ester group .Chemical Reactions Analysis
As an intermediate in pharmaceutical synthesis, this compound is involved in several chemical reactions. It is used in the synthesis of 1-[[ (6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride (A603160), an impurity in the synthesis of Cefepime .Physical and Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 543.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 56.5±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 145.6±5.0 cm3 .Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of related compounds demonstrates advanced organic synthesis techniques that yield complex molecules with potent biological activities. For instance, the synthesis of a related compound involved a series of reactions starting from 6-APA, including acylation, oxidation, rearrangement, and chlorination, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007). Such methodologies highlight the intricate chemical transformations required to construct the bicyclic framework of these molecules.
Structural Derivatization
Research on the derivatization of the core structure to enhance biological properties has led to the synthesis of various cephalosporin derivatives. These efforts aim to develop carriers for a broad range of drugs, emphasizing the molecule's role in facilitating drug delivery mechanisms (Lorena Blau et al., 2008). Such structural modifications are crucial for optimizing the therapeutic efficacy of cephalosporin-based drugs.
Intermediate for Complex Molecules
The compound serves as a pivotal intermediate for synthesizing other complex molecules, such as Latamoxef and Flomoxef, showcasing its versatility in drug development (Dongjun Fu, 2017). This aspect underscores the significance of the compound in the pharmaceutical industry, where it acts as a foundational block for developing antibiotics with broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-7-methoxy-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN2O6/c1-19-13-15-22(16-14-19)26(34)32-30(37-2)28(36)33-24(23(17-31)18-38-29(30)33)27(35)39-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,25,29H,17-18H2,1-2H3,(H,32,34)/t29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVZMPGYLBPCT-IHLOFXLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

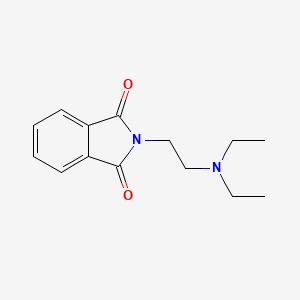
![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)

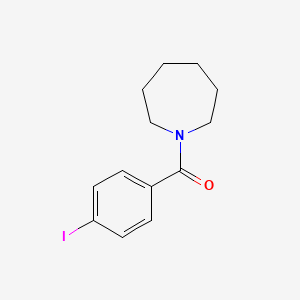
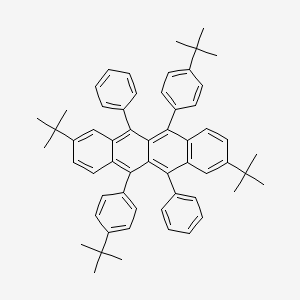
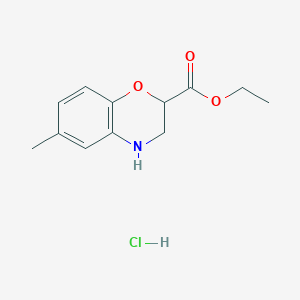
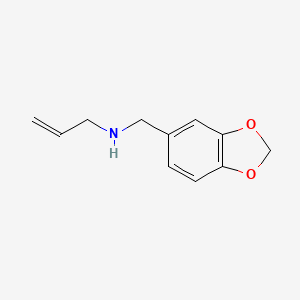
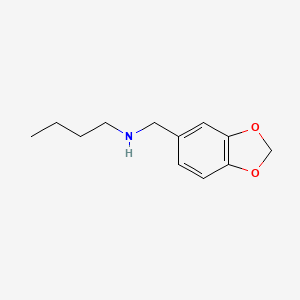
![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)


